Ethyl 4-((4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H24N4O7S3 and its molecular weight is 552.64. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound acts as a COX-2 inhibitor . By binding to the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins by the COX-2 enzyme . By inhibiting COX-2, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation and pain .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory effects . This can lead to a decrease in symptoms such as pain and swelling associated with inflammatory conditions .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions . For instance, it has been evaluated in vitro as a cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitor . The nature of these interactions is complex and involves various biochemical pathways .
Cellular Effects
The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have antimicrobial activity, tested by the microbroth dilution technique .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to selectively inhibit the COX-2 isozyme .
Metabolic Pathways
The compound is involved in various metabolic pathways. It interacts with enzymes such as COX-1 and COX-2
Biological Activity
Ethyl 4-((4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular, anti-cancer, and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, including:
- Benzothiazole moiety : Known for its pharmacological properties.
- Piperazine ring : Often associated with various biological activities.
- Sulfonamide group : Contributes to antibacterial properties.
The molecular formula of the compound is C17H20N2O4S3, and it has a molecular weight of approximately 392.51 g/mol.
Antitubercular Activity
Recent studies have highlighted the effectiveness of benzothiazole derivatives in combating tuberculosis. For instance, compounds similar to this compound have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis.
Compound | MIC (μg/mL) | Inhibition (%) |
---|---|---|
12a | 100 | 99 |
9a | 250 | 98 |
The above table summarizes the Minimum Inhibitory Concentration (MIC) values and corresponding inhibition percentages for various synthesized compounds related to benzothiazole derivatives .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a study involving thiazole-linked compounds demonstrated promising results in inhibiting cancer cell proliferation.
Cell Line | IC50 (μM) | Compound Tested |
---|---|---|
MCF-7 (Breast) | <10 | Ethyl derivative |
MDA-MB-231 | <15 | Ethyl derivative |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
In addition to its antitumor effects, this compound has been investigated for anti-inflammatory properties. Studies have shown that thiazole-containing compounds can significantly reduce inflammatory markers in vitro.
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Cytokine Modulation : It may modulate cytokine levels, thereby reducing inflammation.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Tuberculosis Treatment : A clinical trial evaluating a benzothiazole-based regimen showed a significant reduction in bacterial load among patients resistant to first-line therapies.
- Cancer Therapy : A combination therapy involving thiazole derivatives and conventional chemotherapeutics demonstrated enhanced efficacy and reduced side effects in patients with advanced breast cancer.
Properties
IUPAC Name |
ethyl 4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7S3/c1-3-33-22(28)25-10-12-26(13-11-25)36(31,32)16-6-4-15(5-7-16)20(27)24-21-23-18-9-8-17(35(2,29)30)14-19(18)34-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTLEVKXXRRSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.